Maurotoxin is a potent neurotoxin derived from the venom of the Tunisian chactoid scorpion, Scorpio maurus palmatus. This toxin belongs to a new family of toxins characterized by the presence of four disulfide bridges, which contribute to its structural stability and biological activity. Maurotoxin primarily affects voltage-gated potassium channels, making it a subject of interest in neurobiology and pharmacology.
Maurotoxin is classified as an alpha-KTx6.2 toxin, part of the larger family of potassium channel blockers. It is specifically isolated from the venom of Scorpio maurus palmatus, which is known for its diverse array of bioactive compounds. The classification of maurotoxin within the scorpion toxin family is significant due to its unique disulfide bridge configuration, which distinguishes it from other toxins that typically contain three disulfide bridges.
The synthesis of maurotoxin has been achieved through various methods, including chemical synthesis and solid-phase peptide synthesis techniques.
Maurotoxin's molecular structure features four disulfide bridges that create a compact and stable conformation. The arrangement of these disulfides plays a critical role in the toxin's interaction with potassium channels.
Maurotoxin engages in specific chemical interactions with voltage-gated potassium channels. The mechanism involves:
The action mechanism of maurotoxin on potassium channels involves several key steps:
Maurotoxin exhibits distinct physical and chemical properties that contribute to its functionality:
Maurotoxin has several scientific applications:
Maurotoxin exemplifies the complex interplay between natural toxins and ion channel modulation, providing significant insights into both basic science and potential therapeutic applications.
Maurotoxin (MTX) is a 34-residue polypeptide (sequence: VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC) isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus. It features a C-terminal amidation and eight cysteine residues forming four disulfide bridges with the unique connectivity: Cys³⁻Cys²⁴, Cys⁹⁻Cys²⁹, Cys¹³⁻Cys¹⁹, and Cys³¹⁻Cys³⁴. This configuration—denoted as C1–C5, C2–C6, C3–C4, C7–C8—deviates from the canonical patterns in scorpion toxins. The Cys³¹⁻Cys³⁴ bridge is particularly unusual and is stabilized by adjacent proline residues [2] [7] [10].
Table 1: Maurotoxin Structural Features
Property | Detail |
---|---|
Amino Acid Sequence | VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC-NH₂ |
Molecular Weight | ~4 kDa |
Disulfide Bonds | C1-C5 (3-24), C2-C6 (9-29), C3-C4 (13-19), C7-C8 (31-34) |
C-Terminus | Amidated |
MTX shares 29–68% sequence identity with K⁺ channel-blocking toxins like Pi1 and HsTx1 but differs in disulfide topology. While α-KTx toxins (e.g., charybdotoxin) have three disulfide bridges, and κ-KTx toxins (e.g., Pi1) adopt a C1–C5, C2–C6, C3–C7, C4–C8 pattern, MTX’s C3–C4/C7–C8 arrangement places it in a distinct structural class. This configuration reduces conformational flexibility and influences target specificity [3] [6] [10].
MTX folds into an α/β scaffold comprising:
The four disulfide bonds confer exceptional stability:
Table 2: Impact of Disulfide Bridge Modifications on MTX
Modification | Structural Change | Functional Consequence |
---|---|---|
[Abu¹⁹,Abu³⁴]MTX | Reoriented α-helix; loss of C3-C4/C7-C8 | Altered Kv1.2/Kv1.3 selectivity; retained lethality in mice |
Proline isomerization | Alters Cys³¹⁻Cys³⁴ stability | Folding efficiency reduced by 15% without PPIase enzymes |
MTX is synthesized via solid-phase peptide synthesis using Fmoc-amide resin. After cleavage, the reduced linear peptide is purified by reversed-phase HPLC. The critical step is oxidative folding under alkaline (pH 8.3), air-exposed buffers to form disulfide bonds. Optimal conditions include 50 mM Tris/HCl, 1.4 mM EDTA, pH 7.5, supplemented with redox agents [7] [8] [10].
Folding occurs via sequential disulfide bond formation:
Table 3: Folding Kinetics of Synthetic MTX
Condition | Time to 90% Folding | Key Intermediates |
---|---|---|
Standard (pH 8.3, air) | >60 hours | 1S-S (α-helix dominant), 2S-S/3S-S (β-sheet formation) |
With Cu²⁺ (10 mM) | 30 minutes | Bypasses 3S-S intermediates |
With PDI + PPIase | 10 hours | Resolves Pro isomerization; enhances 4S-S yield |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7